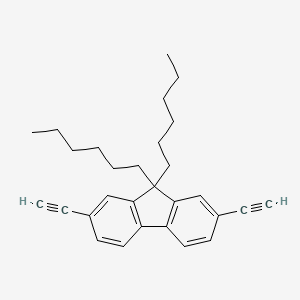

2,7-Diethynyl-9,9-dihexylfluorene

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C29H34 |

|---|---|

分子量 |

382.6 g/mol |

IUPAC 名称 |

2,7-diethynyl-9,9-dihexylfluorene |

InChI |

InChI=1S/C29H34/c1-5-9-11-13-19-29(20-14-12-10-6-2)27-21-23(7-3)15-17-25(27)26-18-16-24(8-4)22-28(26)29/h3-4,15-18,21-22H,5-6,9-14,19-20H2,1-2H3 |

InChI 键 |

YWZACOPYIXYBNQ-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCC1(C2=C(C=CC(=C2)C#C)C3=C1C=C(C=C3)C#C)CCCCCC |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,7 Diethynyl 9,9 Dihexylfluorene

Direct Synthetic Strategies for 2,7-Diethynyl-9,9-dihexylfluorene Monomer

The final step in producing this compound typically involves the introduction of the terminal alkyne functionalities. This is most commonly achieved through Sonogashira coupling reactions or by the deprotection of a silyl-protected alkyne precursor.

Sonogashira Coupling Reactions and Palladium/Copper Catalysis

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org In the context of this compound synthesis, this reaction typically involves the coupling of a 2,7-dihalo-9,9-dihexylfluorene intermediate with a protected or terminal alkyne. The reaction is catalyzed by a palladium complex, with copper(I) iodide often serving as a co-catalyst. wikipedia.orglibretexts.org

A common approach involves the reaction of 2,7-Dibromo-9,9-dihexylfluorene with an acetylenic reagent, such as trimethylsilylacetylene (B32187). wikipedia.org This reaction is carried out in the presence of a palladium catalyst, like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a copper(I) salt, typically CuI, in a basic solvent like triethylamine. nih.govorganic-chemistry.org The amine acts as both a solvent and a base to neutralize the hydrogen halide byproduct. wikipedia.org The use of trimethylsilylacetylene is advantageous as it is a liquid, making it easier to handle than gaseous acetylene (B1199291), and the trimethylsilyl (B98337) (TMS) group serves as a protecting group, preventing unwanted side reactions. wikipedia.org

The general mechanism involves a catalytic cycle for both palladium and copper. The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation from the copper acetylide and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle involves the formation of a copper acetylide intermediate, which facilitates the transfer of the alkyne group to the palladium center. wikipedia.org

| Catalyst System | Reactants | Solvents | Key Features |

| Pd(PPh₃)₄ / CuI | 2,7-Dibromo-9,9-dihexylfluorene, Trimethylsilylacetylene | Triethylamine, Toluene (B28343) | Widely used, mild conditions, forms a protected precursor. nih.gov |

| Pd(OAc)₂ / P(o-tolyl)₃ | 9,9-dihexyl-2,7-divinylfluorene, 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | DMF, Triethylamine | Example of Heck coupling, a related cross-coupling reaction. 20.210.105 |

Deprotection Reactions from Trimethylsilylethynyl Precursors

Following the successful Sonogashira coupling with trimethylsilylacetylene, the resulting 2,7-bis(trimethylsilylethynyl)-9,9-dihexylfluorene must be deprotected to yield the terminal alkyne, this compound. This step is crucial for enabling subsequent polymerization reactions.

The removal of the trimethylsilyl (TMS) protecting group is typically accomplished under basic conditions. A common method involves treating the silylated precursor with a base such as potassium carbonate or sodium hydroxide (B78521) in a solvent mixture like tetrahydrofuran (B95107) (THF) and methanol. The reaction is generally rapid and proceeds at room temperature. Another effective reagent for TMS deprotection is tetra-n-butylammonium fluoride (B91410) (TBAF). wikipedia.org The choice of base and solvent system can be optimized to ensure complete deprotection without affecting other functional groups on the molecule.

Synthesis of Key Halogenated Fluorene (B118485) Intermediates

The synthesis of this compound is highly dependent on the availability of high-purity halogenated fluorene intermediates. 2,7-Dibromo- and 2,7-diiodo-9,9-dihexylfluorene are the most common precursors for the subsequent Sonogashira coupling step.

Preparation of 2,7-Dibromo-9,9-dihexylfluorene

The synthesis of 2,7-Dibromo-9,9-dihexylfluorene typically begins with the bromination of fluorene or 9,9-dihexylfluorene (B1587949). A common route involves the direct bromination of 9,9-dihexylfluorene using elemental bromine in a suitable solvent.

Alternatively, a two-step process is frequently employed, starting with the bromination of fluorene to produce 2,7-dibromofluorene (B93635). nih.gov This intermediate is then subjected to alkylation at the 9-position to introduce the two hexyl chains. The alkylation is often carried out using 1-bromohexane (B126081) in the presence of a strong base and a phase-transfer catalyst. 20.210.105 For instance, a mixture of sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium (B224687) chloride in a solvent such as toluene can be used to facilitate the dialkylation. rsc.org

| Starting Material | Reagents | Key Conditions |

| 9,9-Dihexylfluorene | Bromine | Direct bromination |

| 2,7-Dibromofluorene | 1-Bromohexane, NaOH, Phase-transfer catalyst | Alkylation under basic conditions 20.210.105rsc.org |

| 2,7-Dibromofluoren-9-one | 1-Bromohexane, Base | Alkylation of the ketone precursor |

Routes to 2,7-Diiodo-9,9-dihexylfluorene

2,7-Diiodo-9,9-dihexylfluorene serves as an alternative and sometimes more reactive precursor for Sonogashira couplings compared to its dibromo counterpart. The synthesis of this diiodo intermediate can be achieved through several methods.

One approach involves the direct iodination of 9,9-dihexylfluorene. This can be accomplished using an iodinating agent such as iodine in the presence of an oxidizing agent like periodic acid or nitric acid.

Another strategy starts from 2,7-diamino-9,9-dihexylfluorene, which can be prepared from the corresponding dinitro compound. The diamino derivative can then undergo a Sandmeyer-type reaction, where the amino groups are converted to diazonium salts and subsequently displaced by iodide ions using potassium iodide.

A further method involves the synthesis of 2,7-dibromo-9-heterofluorenes as versatile intermediates. nih.gov While this specific reference focuses on heterofluorenes, the general strategies for halogenation can be adapted.

Strategies for Alkylation at the 9,9-Position of the Fluorene Core

The introduction of two hexyl chains at the 9-position of the fluorene core is a critical step that imparts solubility to the resulting monomer and polymers, a crucial property for their processing and application in organic electronics. This dialkylation is typically performed on a fluorene or a 2,7-dihalofluorene precursor.

The most common method for this transformation is the reaction of the fluorene derivative with an alkyl halide, such as 1-bromohexane, in the presence of a strong base. researchgate.net The acidic nature of the C-9 protons of the fluorene ring allows for their deprotonation by a base like sodium hydroxide or potassium tert-butoxide to form a fluorenyl anion. rsc.orgresearchgate.net This nucleophilic anion then reacts with the alkyl halide in a nucleophilic substitution reaction.

To facilitate the reaction between the aqueous base and the organic substrate, a phase-transfer catalyst is often employed. 20.210.105 Catalysts such as tetrabutylammonium bromide or trimethylbenzylammonium chloride are effective in transporting the hydroxide ions into the organic phase, thereby promoting the reaction. The reaction is typically carried out in a two-phase system, for example, using an aqueous solution of sodium hydroxide and an organic solvent like toluene or dimethyl sulfoxide (B87167) (DMSO). rsc.org

More recently, greener synthetic routes have been explored, such as the ruthenium-catalyzed alkylation of fluorene using alcohols as the alkylating agents, which proceeds via a "borrowing hydrogen" mechanism. nih.govsci-hub.se This method offers an atom-economical and more environmentally benign alternative to the use of alkyl halides.

| Precursor | Alkylating Agent | Base/Catalyst System | Solvent |

| Fluorene | 1-Bromohexane | NaOH / Tetrabutylammonium bromide | Toluene/Water |

| 2,7-Dibromofluorene | 1-Bromohexane | NaOH / Trimethylbenzylammonium chloride | Toluene/Water 20.210.105 |

| 9H-Fluorene | Alcohols | [Ru(p-cymene)Cl₂]₂ complex | Not specified nih.gov |

| Fluorene | Alcohols | t-BuOK | Not specified rsc.org |

Synthesis of Related Fluorene-Based Monomers and Building Blocks

The synthesis of complex polymeric and oligomeric materials relies on the availability of high-purity monomers and building blocks. In the context of materials derived from this compound, two key precursors are of significant importance: 9,9-dihexylfluorene-2,7-diboronic acid and its esters, and 2,7-diazido-9,9-dihexylfluorene. The synthetic routes to these compounds are critical for the development of advanced functional materials.

Preparation of 9,9-Dihexylfluorene-2,7-diboronic Acid and its Esters

The synthesis of 9,9-dihexylfluorene-2,7-diboronic acid and its corresponding esters is a fundamental process for introducing the 9,9-dihexylfluorene moiety into polymers through Suzuki coupling reactions. researchgate.netresearchgate.net The typical synthetic pathway commences with the commercially available 2,7-dibromofluorene.

The initial step involves the alkylation of the C-9 position of 2,7-dibromofluorene. This is commonly achieved by treating 2,7-dibromofluorene with 1-bromohexane in the presence of a strong base such as potassium tert-butoxide or aqueous sodium hydroxide with a phase-transfer catalyst like tetrabutylammonium bromide. nih.govnih.gov This reaction yields 2,7-dibromo-9,9-dihexylfluorene, a key intermediate.

From 2,7-dibromo-9,9-dihexylfluorene, the diboronic acid or its esters can be prepared via a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080). This is typically carried out by treating the dibromo derivative with an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting dilithio species is then quenched with a borate ester, for instance, triisopropyl borate, followed by acidic workup to afford 9,9-dihexylfluorene-2,7-diboronic acid.

Alternatively, the diboronic acid esters can be synthesized directly. A common method involves the palladium-catalyzed cross-coupling reaction of 2,7-dibromo-9,9-dihexylfluorene with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) or bis(1,3-propanediol)diboron. This reaction is typically catalyzed by a palladium complex, for example, Pd(dppf)Cl₂, in the presence of a base like potassium acetate. The resulting products are the corresponding pinacol (B44631) or propanediol (B1597323) esters of 9,9-dihexylfluorene-2,7-diboronic acid. These esters are often preferred over the free boronic acid due to their enhanced stability and ease of purification.

Table 1: Synthesis of 9,9-Dihexylfluorene-2,7-diboronic Acid and its Esters

| Starting Material | Reagents and Conditions | Product |

| 2,7-Dibromofluorene | 1. 1-Bromohexane, KOH, DMSO; 2. n-BuLi, THF, -78 °C; 3. B(O-iPr)₃; 4. HCl | 9,9-Dihexylfluorene-2,7-diboronic acid |

| 2,7-Dibromo-9,9-dihexylfluorene | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, Dioxane, 80 °C | 9,9-Dihexylfluorene-2,7-diboronic acid bis(pinacol) ester |

| 2,7-Dibromo-9,9-dihexylfluorene | Bis(1,3-propanediol)diboron, PdCl₂(dppf), KOAc, Dioxane | 9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester |

Synthesis of 2,7-Diazido-9,9-dihexylfluorene

The synthesis of 2,7-diazido-9,9-dihexylfluorene is a multi-step process that begins with the nitration of 9,9-dihexylfluorene. The introduction of nitro groups at the 2 and 7 positions is typically achieved using a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid. This yields 2,7-dinitro-9,9-dihexylfluorene.

The subsequent step is the reduction of the dinitro compound to the corresponding diamine, 2,7-diamino-9,9-dihexylfluorene. This reduction can be effectively carried out using various reducing agents. A common method involves the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid. chemmethod.com Another approach is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with hydrazine (B178648) hydrate (B1144303) as the hydrogen source. mdpi.com

The final step is the conversion of the diamino groups to azido (B1232118) groups. This is typically accomplished through a diazotization reaction followed by substitution with an azide (B81097) salt. The 2,7-diamino-9,9-dihexylfluorene is treated with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid or sulfuric acid), at low temperatures to form the corresponding bis(diazonium) salt. This unstable intermediate is then reacted in situ with an azide source, commonly sodium azide, to yield the target compound, 2,7-diazido-9,9-dihexylfluorene. Careful control of the reaction temperature is crucial during the diazotization and azidation steps to prevent the decomposition of the diazonium salt and ensure a high yield of the desired product.

Table 2: Synthetic Pathway to 2,7-Diazido-9,9-dihexylfluorene

| Precursor | Reagents and Conditions | Intermediate/Product |

| 9,9-Dihexylfluorene | HNO₃, H₂SO₄ | 2,7-Dinitro-9,9-dihexylfluorene |

| 2,7-Dinitro-9,9-dihexylfluorene | SnCl₂·2H₂O, HCl or Pd/C, Hydrazine hydrate, Ethanol | 2,7-Diamino-9,9-dihexylfluorene |

| 2,7-Diamino-9,9-dihexylfluorene | 1. NaNO₂, HCl, 0-5 °C; 2. NaN₃ | 2,7-Diazido-9,9-dihexylfluorene |

Optimization of Reaction Conditions and Spectroscopic Monitoring of Synthesis

The successful synthesis of fluorene-based monomers like this compound and its precursors relies heavily on the optimization of reaction conditions and diligent spectroscopic monitoring throughout the synthetic sequence. researchgate.netnih.gov

For the palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling used to introduce the ethynyl (B1212043) groups or the Suzuki coupling for the synthesis of boronic esters, several factors are critical. nih.gov The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), co-catalyst (e.g., CuI for Sonogashira), base (e.g., triethylamine, potassium carbonate), and solvent (e.g., THF, toluene, DMF) can significantly impact the reaction yield and purity of the product. Temperature and reaction time are also crucial parameters that need to be fine-tuned for each specific transformation to maximize conversion and minimize the formation of byproducts.

In the synthesis of 9,9-dihexylfluorene-2,7-diboronic acid and its esters, the temperature control during the lithium-halogen exchange is paramount to prevent side reactions. Similarly, for the synthesis of 2,7-diazido-9,9-dihexylfluorene, maintaining a low temperature during the diazotization step is essential to ensure the stability of the diazonium intermediate. chemmethod.com

Spectroscopic monitoring is an indispensable tool for tracking the progress of these reactions and characterizing the intermediates and final products. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure of the synthesized compounds by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the different protons and carbons in the molecule.

Infrared (IR) spectroscopy is valuable for identifying the presence or absence of key functional groups. For instance, the disappearance of the C-Br stretching vibration and the appearance of the B-O stretching vibration would indicate the successful conversion of 2,7-dibromo-9,9-dihexylfluorene to its boronic ester derivative. In the synthesis of the diazido compound, the appearance of a strong azide (N₃) stretching band is a clear indicator of a successful reaction. For the final product, this compound, the characteristic C≡C-H stretching vibration would be a key diagnostic peak in the IR spectrum.

Mass spectrometry is employed to determine the molecular weight of the synthesized compounds, confirming their identity. For polymeric materials derived from these monomers, Gel Permeation Chromatography (GPC) is used to determine the molecular weight distribution. researchgate.net

Table 3: Spectroscopic Monitoring in Fluorene Synthesis

| Technique | Information Obtained |

| ¹H NMR | Elucidation of the proton framework, confirmation of substituent incorporation. |

| ¹³C NMR | Confirmation of the carbon skeleton and functional groups. |

| FT-IR | Identification of key functional groups (e.g., -N₃, -C≡C-H, B-O). |

| Mass Spectrometry | Determination of molecular weight and confirmation of elemental composition. |

| Gel Permeation Chromatography | Determination of molecular weight and polydispersity of polymers. |

Polymerization and Oligomerization Studies Involving 2,7 Diethynyl 9,9 Dihexylfluorene

Homopolymerization of 2,7-Diethynyl-9,9-dihexylfluorene

The homopolymerization of this compound leads to the formation of poly(9,9-dihexyl-2,7-fluorene ethynylene)s (PFEs), which are conjugated polymers with a backbone consisting of alternating fluorene (B118485) and acetylene (B1199291) units. These materials are of significant interest due to their strong blue light emission and potential applications in organic light-emitting diodes (OLEDs).

Synthesis of Oligo(9,9-dihexyl-2,7-fluorene ethynylene)s (OFEs)

The synthesis of oligo(9,9-dihexyl-2,7-fluorene ethynylene)s (OFEs) is primarily achieved through the Pd/Cu-catalyzed Sonogashira cross-coupling reaction. wikipedia.org This versatile and efficient reaction allows for the formation of carbon-carbon bonds between terminal alkynes and aryl halides. In the case of OFE synthesis, this involves the coupling of a fluorene monomer bearing two terminal alkyne groups, such as this compound.

The general synthetic strategy starts with commercially available fluorene. The process involves electrophilic iodination to produce 2,7-diiodofluorene, followed by alkylation at the C9 position with hexyl bromide to yield 2,7-diiodo-9,9-dihexylfluorene. The terminal alkyne groups are then introduced via a Sonogashira coupling with a protected acetylene source, such as trimethylsilylacetylene (B32187), followed by deprotection to yield the this compound monomer. The subsequent polymerization of this monomer under Sonogashira conditions leads to the formation of the desired oligo- or poly(9,9-dihexyl-2,7-fluorene ethynylene). x-mol.com

Control over Molecular Weight and Polydispersity

Controlling the molecular weight and polydispersity (Đ) of conjugated polymers is crucial for achieving reproducible and optimized device performance. In the context of Sonogashira polymerization, which is a step-growth polycondensation, achieving narrow polydispersity (Đ close to 1) can be challenging, with typical values often being greater than 2. cjps.org However, several strategies can be employed to exert some control over these parameters.

For Sonogashira polymerizations, the stoichiometry of the reacting monomers is a critical factor. A slight excess of one monomer can act as an end-capper, limiting the final molecular weight. The choice of catalyst system, including the palladium source and any co-catalysts or ligands, can also influence the polymerization kinetics and, consequently, the molecular weight and its distribution. rsc.org

Furthermore, catalyst-transfer polymerization (CTP) methods, such as those based on Suzuki or Kumada coupling, have been developed to achieve chain-growth polymerization characteristics, leading to polymers with predictable molecular weights and low polydispersities. scholaris.cascholaris.ca While not directly Sonogashira polymerization, these principles highlight the importance of catalyst control in determining polymer properties. For instance, in a related Suzuki CTP of a fluorene monomer, the molecular weight was found to increase linearly with the monomer-to-catalyst ratio, a hallmark of a chain-growth process. x-mol.com In some cases, techniques like dispersion polymerization can be utilized to control the size and dispersity of the resulting polymer particles. researchgate.net

Copolymerization Approaches with this compound as a Co-monomer

Copolymerization is a powerful strategy to fine-tune the optical and electronic properties of conjugated polymers. By incorporating different comonomers with this compound, the resulting material's bandgap, emission color, and charge transport characteristics can be systematically varied.

Alternating Copolymers via Suzuki Coupling Polymerization

While this compound is primarily used in Sonogashira coupling, its di-bromo analogue, 2,7-dibromo-9,9-dihexylfluorene, is extensively used in Suzuki coupling polymerization to create alternating copolymers. sigmaaldrich.com This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. In this context, 2,7-dibromo-9,9-dihexylfluorene can be copolymerized with a variety of diboronic acid or diboronic ester comonomers. researchgate.netresearchgate.netresearchgate.net

The properties of the resulting copolymers are highly dependent on the chosen comonomer. For instance, copolymerizing 2,7-dibromo-9,9-dihexylfluorene with a benzothiadiazole derivative can lead to polymers with reduced bandgaps and red-shifted emission, suitable for applications in full-color displays and solar cells. wikipedia.orgnih.gov The molecular weights and polydispersity of these copolymers can be influenced by factors such as reaction time, temperature, and the specific palladium catalyst and base used. researchgate.netnih.gov Microwave-assisted Suzuki polymerization has been shown to significantly accelerate the reaction and can lead to higher molecular weight polymers in shorter reaction times compared to conventional heating. researchgate.net

Below is a table summarizing the synthesis of an alternating copolymer using a fluorene-based monomer via Suzuki coupling.

| Polymer | Comonomers | Polymerization Method | Mn (kDa) | Đ | Ref. |

| PFDTBT | 9,9-dioctyl-fluorene-2,7-bis(pinacol ester of diboronic acid), 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole | Suzuki Coupling | >20 | >2 | researchgate.netnih.gov |

Conjugated Polymers with Ethynylene Linkages

The Sonogashira coupling reaction is the primary method for incorporating ethynylene linkages into the backbone of conjugated polymers using this compound as a monomer. This approach allows for the creation of copolymers with a rigid and linear structure, which can facilitate strong π-π stacking and efficient charge transport.

By copolymerizing this compound with various di-haloaromatic comonomers, a wide range of conjugated polymers with tailored properties can be synthesized. The choice of the di-haloaromatic comonomer determines the electronic nature of the resulting polymer. For example, using an electron-deficient comonomer can lead to a donor-acceptor copolymer with a low bandgap.

Integration of Diverse Co-monomer Units (e.g., Thiophene, Diketopyrrolopyrrole, Allokazine)

The versatility of copolymerization allows for the incorporation of a wide array of functional units alongside this compound to achieve specific properties.

Thiophene: Thiophene and its derivatives are common comonomers used to create low bandgap polymers with enhanced charge-carrying capabilities. The copolymerization of fluorene derivatives with thiophene-based units via Suzuki or Stille coupling has been widely reported. mdpi.com These copolymers often exhibit red-shifted absorption and emission spectra compared to the fluorene homopolymer.

Diketopyrrolopyrrole (DPP): Diketopyrrolopyrrole is a strongly electron-accepting unit that, when copolymerized with an electron-donating fluorene unit, results in donor-acceptor polymers with very low bandgaps and absorption extending into the near-infrared region. beilstein-journals.org The synthesis of such copolymers can be achieved through various cross-coupling reactions, including Suzuki and Stille coupling, and more recently, direct arylation polycondensation. nih.gov

| Polymer | Comonomers | Polymerization Method | Mn (kDa) | Đ | Ref. |

| PDPP-BBT | Diketopyrrolopyrrole derivative, Benzothiadiazole derivative | Suzuki Coupling | - | - | nih.gov |

| TDPP-BBT | Thienyl-diketopyrrolopyrrole derivative, Benzothiadiazole derivative | Suzuki Coupling | - | - | nih.gov |

Alloxazine (B1666890): There is limited specific information available in the searched literature regarding the copolymerization of this compound with alloxazine derivatives. However, the general principles of copolymerization suggest that incorporating an electron-deficient alloxazine unit could lead to interesting donor-acceptor materials with potential applications in organic electronics. Further research in this area would be necessary to explore the synthesis and properties of such copolymers.

Application of "Click Chemistry" in Fluorene-Based Polymer Synthesis

"Click chemistry" represents a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. One of the most prominent examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which has been effectively utilized in the synthesis of fluorene-based polymers. researchgate.netnih.gov In this context, this compound acts as a key monomer.

The polymerization process typically involves the reaction of the diethynyl fluorene derivative with a diazide monomer in the presence of a copper(I) catalyst. researchgate.net The resulting polymers feature 1,2,3-triazole linkages in their backbone, which are known for their stability. researchgate.netresearchgate.net This method allows for the synthesis of high molecular weight polymers that are often soluble in common organic solvents, a property enhanced by the presence of the dihexyl chains on the fluorene unit. researchgate.net The introduction of fluorene units into the polymer backbone via click chemistry has been shown to yield materials that emit blue light. researchgate.net

The versatility of click chemistry extends to creating complex polymer architectures. For instance, it has been employed to synthesize graft copolymers by combining atom transfer radical polymerization (ATRP) with CuAAC. acs.org This allows for the attachment of polymer side chains to a fluorene-containing backbone, leading to materials with unique properties. Furthermore, variations of click chemistry, such as thiol-ene reactions, have also been explored for the functionalization of polymers, showcasing the broad applicability of these reactions in materials science. nih.gov

Recent research has also explored the use of triazolinediones in click chemistry, which allows for ultrafast and even reversible polymer functionalization and crosslinking without the need for a catalyst. nih.gov This opens up new possibilities for creating dynamic and self-healing fluorene-based polymer networks.

A comparative study of different click reaction methods for synthesizing fluorene-based polymers highlighted the impact of the chosen method on the resulting polymer's electro-optical properties. scihorizon.com

Table 1: Examples of Fluorene-Based Polymers Synthesized via Click Chemistry

| Monomers | Polymerization Method | Key Feature | Application |

| This compound and an aromatic diazide | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | High molecular weight, good solubility, blue light emission. researchgate.net | Quasi-solid-state dye-sensitized solar cells. researchgate.netrsc.org |

| Alkyne-functionalized fluorene and azide-terminated side chains | Combination of ATRP and CuAAC | Graft copolymer architecture. acs.org | Not specified |

| Fluorene-based polymers with triazolinedione groups | Triazolinedione click chemistry | Catalyst-free, reversible crosslinking. nih.gov | Dynamic polymer networks, self-healing materials. nih.gov |

This table provides a summary of different approaches to synthesizing fluorene-based polymers using click chemistry, highlighting the versatility of this synthetic strategy.

Mechanism of Polymer Chain Growth and Termination

The polymerization of this compound can proceed through different mechanisms depending on the chosen synthetic route.

In the case of click chemistry polymerization , the mechanism is a step-growth process. wikipedia.org The polymer chain grows by the sequential reaction of the diethynyl monomer with a diazide comonomer. researchgate.net Each step involves the formation of a stable triazole ring, and the chain continues to grow as long as reactive end groups are available. Termination in this type of polymerization typically occurs when one of the monomers is depleted or by the intentional addition of a monofunctional capping agent that reacts with the growing chain ends. wikipedia.org

For radical polymerization , which can be used to create polymers with fluorene units, the mechanism is a chain-growth process. libretexts.org This involves three main steps:

Initiation: A radical initiator is used to generate a reactive radical species that adds to a monomer unit, creating a new radical. libretexts.org

Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to the rapid growth of the polymer chain. cozum.info.tr

Termination: The growth of a polymer chain is stopped. This can happen through several mechanisms, including:

Combination (or Coupling): Two growing polymer chains react to form a single, longer, non-reactive chain. libretexts.org

Disproportionation: One growing chain abstracts a hydrogen atom from another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end. libretexts.org

Chain Transfer: A radical from a growing chain is transferred to another molecule, such as a solvent, monomer, or another polymer chain, which terminates the original chain and starts a new one. libretexts.org

The specific termination mechanism that dominates depends on the reaction conditions and the nature of the monomer. libretexts.org

Advanced Spectroscopic and Electrochemical Characterization for Property Elucidation

Electronic Absorption Spectroscopy for π-Conjugation Analysis

Electronic absorption spectroscopy is a fundamental tool for probing the electronic structure of conjugated molecules. The position and shape of the absorption bands in the ultraviolet-visible (UV-Vis) spectrum provide valuable insights into the extent of π-conjugation, which is a key determinant of the material's electronic and optical properties.

UV-Vis Absorption Profiles of Monomers, Oligomers, and Polymers

The UV-Vis absorption spectra of materials derived from 2,7-diethynyl-9,9-dihexylfluorene exhibit characteristic bands corresponding to π-π* electronic transitions within the conjugated backbone. In dilute chloroform (B151607) solutions, copolymers incorporating the 9,9-dihexylfluorene (B1587949) unit typically show strong absorption in the UV region. For instance, a series of copolymers displayed absorption bands between 350 nm and 550 nm, which are attributed to localized π-π* transitions of the polymer backbone. researchgate.net Additional bands at longer wavelengths (500–800 nm) can arise from intramolecular charge transfer (ICT) interactions when the fluorene (B118485) unit is copolymerized with an electron-accepting moiety. researchgate.net

The transition from monomer to polymer is clearly marked by a significant shift in the absorption spectrum. The formation of a conjugated polymer structure leads to both hypsochromic (blue) and bathochromic (red) shifts compared to the individual monomers, confirming successful polymerization and the establishment of an extended π-conjugated system. ibm.com In the solid state, thin films of these copolymers often exhibit a red-shift in their absorption spectra compared to their solution spectra. This phenomenon is indicative of strong π-π intermolecular interactions in the solid state. researchgate.net For example, Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] shows a maximum absorption (λmax) at 374 nm. sigmaaldrich.com

Table 1: UV-Vis Absorption Maxima (λmax) for Selected Fluorene-Based Materials

| Compound/Polymer | Solvent/State | Absorption Maximum (λmax) (nm) | Reference |

|---|---|---|---|

| Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] | Chloroform | 374 | sigmaaldrich.com |

| Poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PFO) | - | 381 | sigmaaldrich.com |

| Copolymers of 9,9-dihexylfluorene | Dilute Chloroform | 350-550 (π-π*), 500-800 (ICT) | researchgate.net |

| Oligo(9,9-dihexyl-2,7-fluorene ethynylene)s Pentamer | - | - | researchgate.net |

| BIAN-Fluorene Copolymer | - | Shifted from monomers | ibm.com |

Correlation Between Conjugation Length and Absorption Maxima

A fundamental principle in the study of conjugated polymers is the relationship between the effective conjugation length and the energy of the π-π* transition. As the number of repeating monomer units (n) in an oligomer or polymer chain increases, the extent of π-electron delocalization grows, leading to a smaller HOMO-LUMO gap. This is experimentally observed as a bathochromic (red) shift in the absorption maximum (λmax).

Studies on a variety of conjugated oligomers have established that the absorption maxima shift to longer wavelengths as the chain length increases, eventually converging to a limiting value for the corresponding polymer. capes.gov.br For poly(2,7-9,9'-dihexylfluorene-diyl), simulation of the electronic absorption spectra of oligomers with 1 to 11 repeating units indicated that the critical conjugation length is reached between 6 and 7 monomer units. researchgate.net This saturation of the red-shift occurs because the effective conjugation length, which is the segment of the polymer chain over which the π-electrons are delocalized, does not necessarily encompass the entire polymer backbone due to conformational twists and defects. The absorption and emission maxima of partially conjugated polymers shift to the red with increasing average conjugation length. acs.orgresearchgate.net

Photoluminescence Spectroscopy: Emissive Properties and Quantum Yield Analysis

Photoluminescence (PL) spectroscopy is a powerful technique for characterizing the emissive properties of fluorene-based materials. It provides information about the color of the emitted light, the efficiency of the emission process, and the presence of excited-state species such as excimers and exciplexes.

Characterization of Blue Light Emission from Fluorene Derivatives

Derivatives of this compound are renowned for their strong blue fluorescence, making them highly attractive for use in the emissive layer of OLEDs. researchgate.net Well-defined poly(2,7-fluorene) derivatives consistently exhibit blue emission with a maximum around 410 nm in solution. researchgate.net The emission spectra often display a well-defined vibronic structure, which is characteristic of a rigid and well-defined polymer backbone. researchgate.net For instance, oligo(9,9-dihexyl-2,7-fluorene ethynylene)s have been synthesized that exhibit strong blue fluorescence, with a light-emitting diode fabricated from a pentamer of this family showing a maximum emission wavelength of 402 nm. researchgate.net Similarly, Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] in chloroform has an emission maximum at 417 nm when excited at 374 nm. sigmaaldrich.com

Factors Affecting Photoluminescence Quantum Efficiency and Emission Purity

The photoluminescence quantum yield (PLQY), which is the ratio of emitted photons to absorbed photons, is a critical parameter for emissive materials. High PLQY is essential for efficient light-emitting devices. Fluorene derivatives have demonstrated high quantum yields, with values up to 0.87 reported for some polyfluorene derivatives in solution. researchgate.net A specific oligo(9,9-dihexyl-2,7-fluorene ethynylene) was found to have a photoluminescent efficiency of 64%. researchgate.net

However, the PLQY can be influenced by several factors. In polymers, the fluorescence quantum yield in solution has been observed to decrease as the average conjugation length increases. acs.orgresearchgate.net Furthermore, the purity of the blue emission can be compromised by the formation of lower-energy emissive species.

Spectroscopic Investigation of Exciplex and Excimer Formation Phenomena

In the solid state or in concentrated solutions, the photoluminescence spectra of fluorene-based polymers can exhibit additional, broad, and red-shifted emission bands. These are often attributed to the formation of excimers or aggregates. An excimer is an excited-state dimer formed between an excited molecule and a ground-state molecule of the same species.

The investigation of poly(di-n-hexylfluorene)s has shown that thermal annealing can lead to changes in the absorption and emission spectra, which are attributed to aggregate and excimer formation. koreascience.kr Aggregates, which are ground-state interactions, cause a slight red-shift in the vibronically structured emission, while the additional long-wavelength emission is assigned to an excimer band, which is an excited-state interaction. koreascience.kr This excimer emission is often structureless and significantly red-shifted from the monomer emission, leading to an undesirable green or yellow-green component in the emission of blue-emitting polymers. The formation of these species can be influenced by processing conditions and the molecular architecture of the polymer.

Table 2: Photoluminescence Properties of Selected Fluorene-Based Materials

| Compound/Polymer | Emission Color | Emission Maximum (λem) (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Oligo(9,9-dihexyl-2,7-fluorene ethynylene)s Pentamer | Blue | 402 | 64% | researchgate.net |

| Poly(2,7-fluorene) derivatives | Blue | ~410 | up to 0.87 | researchgate.net |

| Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] | Blue | 417 (in chloroform) | - | sigmaaldrich.com |

| Poly(di-n-hexylfluorene)s | Blue/Green | - | - | koreascience.kr |

Electrochemical Analysis: Redox Behavior and Frontier Orbital Energy Level Determination

Electrochemical methods are fundamental in assessing the electronic characteristics of conjugated molecules. They provide direct insight into the stability of charged species and the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which govern the injection and transport of charge carriers in a material.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of electroactive species. For fluorene derivatives, including those based on the this compound core, CV reveals the potentials at which the molecule undergoes oxidation (loses electrons) and reduction (gains electrons). These processes are critical for the material's performance in electronic devices.

Studies on oligomers and polymers incorporating the 9,9-dihexylfluorene-2,7-ethynylene unit, known as oligo(9,9-dihexyl-2,7-fluorene ethynylene)s (OFEs), demonstrate high oxidative and thermal stability. researchgate.net The electrochemical behavior of these materials is characterized by reversible or quasi-reversible oxidation waves, indicating the formation of stable radical cations (polarons) and dications (bipolarons). The oxidation potential is a key indicator of the material's electron-donating ability. For instance, the closely related compound 9,9-dioctylfluorene exhibits an onset oxidation potential of approximately 1.52 V (versus a saturated calomel (B162337) electrode, SCE) in an acetonitrile (B52724) solution. sioc-journal.cn The position of this oxidation wave can be fine-tuned through chemical modification, but the inherent stability of the fluorene core provides a robust electrochemical foundation.

The electrochemical polymerization of fluorene monomers can be achieved through the oxidation of the monomer, which occurs at the 2 and 7 positions. sioc-journal.cn The resulting polyfluorene films display well-defined redox behavior, underscoring the electrochemical reactivity of these sites. sioc-journal.cn The electrochemical stability of materials derived from this compound makes them promising candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices where stable operation under an applied voltage is required. researchgate.net

Table 1: Representative Electrochemical Data for a Related Fluorene Compound This table presents data for a structurally similar compound to illustrate the typical electrochemical values obtained for this class of materials.

| Compound | Onset Oxidation Potential (E_ox) vs. SCE | Measurement Conditions | Reference |

|---|

The HOMO and LUMO energy levels are critical parameters that determine a material's charge injection barriers and its electrical bandgap. These values can be experimentally estimated from the onset oxidation (E_ox) and reduction (E_red) potentials measured by cyclic voltammetry.

The HOMO energy level is calculated from the onset oxidation potential, as this value corresponds to the energy required to remove an electron from the highest occupied orbital. The LUMO energy level is similarly derived from the onset reduction potential. An empirical formula, using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an external standard (often assumed to be -4.8 eV or -5.1 eV below the vacuum level), is commonly employed for this conversion.

The formulas are typically:

E_HOMO = -e [(E_ox vs Fc/Fc+) + 4.8] eV

E_LUMO = -e [(E_red vs Fc/Fc+) + 4.8] eV

For many fluorene-based polymers, the LUMO level is difficult to measure directly due to irreversible reduction processes. However, in copolymers containing the 9,9-dihexylfluorene unit, the LUMO energy level has been determined to be in the range of -2.17 eV to -2.37 eV. rsc.org This range is beneficial for efficient electron injection from common cathode materials like aluminum. rsc.org The HOMO level, calculated from the oxidation potential of similar fluorene compounds, typically resides around -5.8 eV to -6.0 eV, which aligns well with the work function of common anodes like indium tin oxide (ITO), facilitating efficient hole injection.

The ability to determine these energy levels experimentally is vital for designing new materials and optimizing device architecture for balanced charge injection and transport, leading to higher efficiency and performance.

Table 2: Estimated Frontier Orbital Energy Levels for Fluorene-Based Materials

| Material Type | Estimated HOMO (eV) | Estimated LUMO (eV) | Method | Reference |

|---|---|---|---|---|

| Poly[fluorene-co-dibenzothiophene-S,S-dioxide]s | N/A | -2.17 to -2.37 | Cyclic Voltammetry | rsc.org |

Advanced Structural Characterization Techniques (Excluding Basic Identification)

Beyond confirming chemical identity, advanced characterization techniques are employed to understand the three-dimensional arrangement of molecules in the solid state. This structural information is paramount as the packing of molecules directly influences the bulk electronic and optical properties of the material.

Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive and high-resolution information about the molecular structure and packing in the crystalline solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles.

While obtaining a single crystal of this compound itself can be challenging, studies on its immediate derivatives provide invaluable structural insights. For example, the crystal structure of a mesogenic derivative synthesized from a this compound framework has been determined. The analysis revealed a monoclinic crystal system with the P21/c space group. The fluorene skeleton is nearly planar, a characteristic feature that promotes π-π stacking interactions, which are crucial for charge transport. The long hextl chains at the C9 position are often disordered and extend away from the conjugated core, influencing solubility and molecular packing.

Table 3: Crystallographic Data for a this compound Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| a (Å) | 16.649(6) | nih.gov |

| b (Å) | 8.305(3) | nih.gov |

| c (Å) | 24.598(7) | nih.gov |

| β (°) | 111.60(2) | nih.gov |

Note: Data corresponds to a derivative of this compound.

The performance of organic electronic devices is highly dependent on the morphology of the active thin film, which includes the arrangement and packing of molecules. The rigid, rod-like nature of the this compound backbone significantly influences how these molecules organize in the solid state.

In derivatives of this compound, an imbricated (overlapping) molecular packing has been observed, which can resemble the local order found in a nematic liquid crystal phase. nih.gov This type of packing facilitates intermolecular electronic coupling. The hexyl chains at the C9 position play a critical role; they prevent excessively close co-facial packing, which can lead to undesirable excimer formation, while still permitting sufficient orbital overlap for charge transport.

When processed into thin films, polymers and oligomers based on 9,9-dihexylfluorene can form various morphologies, including amorphous, crystalline, and liquid crystalline domains. Techniques such as grazing-incidence X-ray diffraction (GIXD) are used to probe the structure of these films, revealing information about molecular orientation relative to the substrate. For polyfluorenes, it is common to observe a layered structure where the conjugated backbones are stacked, with a periodicity defined by the interdigitation of the alkyl side chains. This ordered packing is essential for efficient charge mobility through the film. The ability to control this morphology through processing conditions is a key area of research for optimizing device performance.

Theoretical and Computational Investigations of Electronic and Optical Properties

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful tools for studying the electronic and optical properties of molecules based on 2,7-diethynyl-9,9-dihexylfluorene. 222.198.130 These computational methods allow for the accurate prediction of ground and excited state properties, which are crucial for understanding the performance of these materials in electronic devices. 222.198.130

Detailed Analysis of Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule, influencing its charge transport capabilities and its performance in optoelectronic devices.

The spatial distribution of HOMO and LUMO provides insight into the regions of the molecule involved in electron donation and acceptance. In polymers containing the this compound moiety, the HOMO and LUMO are typically delocalized along the π-conjugated backbone. rsc.orgelectrochemsci.org Isodensity surfaces generated from computational models show the specific locations of these frontier orbitals. rsc.org

The energy levels of the HOMO and LUMO can be estimated both experimentally, through techniques like cyclic voltammetry, and theoretically via DFT calculations. researchgate.netelectrochemsci.org For example, polymers P1 and P2, which contain the this compound backbone, have experimentally estimated HOMO levels of -5.60 eV and -5.59 eV, and LUMO levels of -2.75 eV and -3.42 eV, respectively. electrochemsci.org The theoretical calculations aim to reproduce these experimental values to validate the computational approach. researchgate.net

| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

|---|---|---|---|

| P1 | -5.60 | -2.75 | 2.85 |

| P2 | -5.59 | -3.42 | 2.17 |

Data sourced from electrochemical measurements. electrochemsci.org

Substituents and the nature of the conjugation pathway play a crucial role in modulating the energy levels and spatial distribution of the frontier orbitals. Attaching electron-withdrawing or electron-donating groups to the fluorene (B118485) core can significantly alter the HOMO and LUMO energies. For instance, the introduction of electron-withdrawing oxadiazole-methoxybenzene-carbazole (OMC) side groups in polymer P2 lowers its LUMO level significantly from -2.75 eV in P1 to -3.42 eV, thereby enhancing its electron affinity. electrochemsci.org This modification is designed to balance electron and hole injection in electroluminescent devices. electrochemsci.org The incorporation of ethynylene units in the main chain can shorten the effective conjugation length, leading to a larger energy gap, as seen in polymer P1 (2.85 eV). electrochemsci.org

Investigation of Electronic Communication and Charge Transfer Mechanisms

Understanding electronic communication between different parts of a molecule and the mechanisms of charge transfer is fundamental for designing efficient organic electronic materials. Theoretical studies have shown that in polymetallaynes containing diethynylfluorene units, there is often weak electronic interaction between the metal-based fragments and the π-conjugated organic groups. vdoc.pub This suggests that the photophysical properties are mainly localized on the diethynylfluorene segment. vdoc.pub

However, the strategic placement of donor and acceptor components within the conjugated path of metal polyynes can facilitate the formation of intramolecular charge-transfer (ICT) states. vdoc.pub The formation of these ICT states is a key mechanism that can be exploited in applications such as optical limiting. vdoc.pub

Intermolecular and Intramolecular Charge Transfer Studies

Theoretical studies have explored the nature of charge transfer within and between molecules of this compound and its derivatives. These studies are critical for understanding how the molecule interacts with its environment and with other molecules in a material, which in turn influences its performance in electronic devices.

Intramolecular charge transfer (ICT) is a key process in many fluorene-based materials. In co-oligomers that incorporate the 9,9-dihexyl-2-ethynylfluorene unit, such as those with dibenzothiophene-S,S-dioxide, significant solvatochromism has been observed. This phenomenon, where the color of a substance changes with the polarity of the solvent, is a strong indicator of ICT. Theoretical models suggest that in polar solvents, a fast intramolecular charge transfer occurs to the electron-deficient moieties of the co-oligomer. This process is often accompanied by structural reorganization in the excited state, leading to a broad and featureless emission spectrum. This behavior is analogous to systems exhibiting twisted intramolecular charge transfer (TICT) or planarized intramolecular charge transfer (PICT).

Furthermore, the introduction of donor-acceptor functionalities into the fluorene backbone is a common strategy to induce and control ICT. For instance, in related fluorene acceptors featuring 1,3-dithiole donor moieties, the presence of intramolecular charge transfer has been reported, highlighting the versatility of the fluorene core in designing materials with specific electronic properties.

Role of Metal Centers in Organometallic Diethynylfluorene Derivatives

Computational studies on platinum(II) complexes featuring arylacetylide ligands, which are structurally related to diethynylfluorene, have provided valuable insights. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been employed to understand the nature of the electronic transitions in these complexes. These studies have revealed the presence of ligand-to-ligand charge transfer (LLCT) transitions. For example, in platinum(II) terpyridine complexes with arylacetylide ligands, the lowest energy absorption bands are often attributed to a π(C≡CR) → π*(terpyridine) transition. The conformation of the arylacetylide ligand relative to the terpyridine ligand (coplanar vs. perpendicular) can also impact the nature of the transition, with mixed metal-to-ligand charge transfer (MLCT) and LLCT character being observed in some cases.

Prediction of Spectroscopic Properties and Band Gaps

Computational methods, particularly DFT and TD-DFT, are powerful tools for predicting the spectroscopic properties and electronic band gaps of organic and organometallic compounds like this compound. These predictions are invaluable for the rational design of new materials with tailored optical and electronic characteristics.

For oligo(9,9-dihexyl-2,7-fluorene ethynylene)s, theoretical calculations have been used to complement experimental findings from UV-Vis absorption and photoluminescence spectroscopy. These calculations help to elucidate the electronic structure and the nature of the electronic transitions responsible for the observed optical properties. For instance, the HOMO-LUMO gap, which is a key determinant of the electronic band gap, can be calculated. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the charge distribution and potential for charge transfer within the molecule.

In a broader context of fluorene derivatives, DFT calculations have been shown to be effective in predicting how functionalization affects the electronic and optical properties. For example, in studies of 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene, the introduction of electron-withdrawing or electron-donating groups was computationally shown to modify the HOMO and LUMO energy levels and, consequently, the absorption spectra. These theoretical predictions can guide synthetic efforts towards molecules with desired absorption in specific regions of the electromagnetic spectrum.

The following table summarizes typical computational data that can be obtained for fluorene-based molecules, illustrating the kind of information that theoretical studies provide. Please note that the following data is illustrative and not specific to this compound due to the lack of specific data in the provided search results.

| Compound/System | Method | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) | Predicted λ_max (nm) |

| Fluorene Monomer (Illustrative) | DFT/B3LYP | -5.8 | -2.1 | 3.7 | ~300 |

| Fluorene Dimer (Illustrative) | DFT/B3LYP | -5.6 | -2.3 | 3.3 | ~340 |

| Fluorene-based Copolymer (Illustrative) | DFT/B3LYP | -5.5 | -2.5 | 3.0 | ~380 |

Applications of 2,7 Diethynyl 9,9 Dihexylfluorene Based Materials in Organic Electronic Technologies

Utilization in Organic Field-Effect Transistors (OFETs)

Derivatives of 2,7-diethynyl-9,9-dihexylfluorene are recognized as promising materials for the active semiconducting layer in OFETs. nih.govresearchgate.net The inherent charge transport capabilities of the fluorene (B118485) unit, combined with the ability to extend the π-conjugation through the ethynyl (B1212043) groups, makes these materials attractive for creating efficient charge transport pathways.

Semiconducting Layer Design for Charge Carrier Mobility

The design of the semiconducting layer is crucial for optimizing charge carrier mobility in OFETs. For materials based on this compound, this involves strategies to enhance intermolecular interactions and promote ordered molecular packing. The performance of OFETs is largely determined by the charge transport mobility (µ), which can be improved by extending π-conjugation and enhancing molecular planarity. nih.gov

While specific charge carrier mobility data for pristine this compound in OFETs is not extensively reported in the reviewed literature, research on related fluorene-based materials provides insights into the expected behavior. The general approach involves synthesizing copolymers or larger molecules where the this compound unit is linked to other aromatic systems. This extension of the conjugated backbone is a key strategy for enhancing charge transport. nih.gov The introduction of long alkyl chains, such as the dihexyl groups on the fluorene core, is essential for ensuring solubility and processability, which are critical for forming uniform thin films for the semiconducting layer.

The performance of OFETs is evaluated based on charge transport mobility (µ), threshold voltage (Vth), and the on/off current ratio (Ion/Ioff). nih.gov For fluorene-based polymers, the formation of specific crystalline or liquid crystalline phases can significantly influence the charge carrier mobility.

Development of Light-Emitting Liquid Crystalline (LC) Materials

A significant area of application for materials derived from this compound is in the development of light-emitting liquid crystals. These materials combine the anisotropic properties of liquid crystals with the ability to emit light, making them suitable for a new generation of display and lighting technologies. The fluorene moiety is a well-known blue-light emitter, and its incorporation into liquid crystalline structures is a key area of research. researchgate.net

Mesomorphic Behavior and Phase Transitions

The synthesis of new liquid crystals based on the this compound framework has been successfully demonstrated. By modifying the core with additional aromatic rings and terminal alkoxy chains, researchers have created compounds that exhibit distinct mesomorphic behaviors. researchgate.net

In a study by Morel et al., several series of compounds derived from this compound were synthesized and their liquid crystalline properties investigated. Two of the three synthesized series displayed mesomorphic behavior, specifically exhibiting the characteristic Schlieren texture of a nematic (N) phase. researchgate.net The presence of terminal alkoxy chains is crucial for stabilizing these mesophases. The phase transitions of these materials are typically characterized using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

The thermal stability of these materials is also a critical factor for their application. Investigations have shown that these fluorene-based liquid crystals possess high decomposition temperatures, indicating good thermal stability. researchgate.net

Table 1: Phase Transition Temperatures of Selected this compound Derivatives

| Compound | Heating (°C) | Cooling (°C) |

|---|---|---|

| Series 1a | Cr 118 N 138 I | I 136 N 82 Cr |

| Series 1b | Cr 108 N 121 I | I 119 N 69 Cr |

| Series 2a | Cr 145 I | I 135 Cr |

| Series 2b | Cr 142 I | I 138 Cr |

Cr: Crystalline phase, N: Nematic phase, I: Isotropic liquid phase. Data sourced from Morel et al. researchgate.net

Anisotropic Films and Tunable Optical Properties for Displays

The liquid crystalline nature of this compound derivatives allows for the formation of anisotropic films. In such films, the molecules have a preferred orientation, which leads to anisotropic optical properties. This is a highly desirable characteristic for applications in liquid crystal displays (LCDs) and other optical devices.

The generation of polarized light emission from oriented thin films is a key research goal. By aligning the liquid crystal molecules, it is possible to create films that emit polarized light, which is essential for improving the efficiency and performance of displays. The fluorene unit within these molecules acts as the light-emitting core, typically producing blue luminescence. researchgate.net

The optical properties of these materials, such as their absorption and emission wavelengths, can be tuned by modifying their molecular structure. For instance, extending the conjugation length or introducing different substituent groups can shift the emission color. The electrochemical properties, including the HOMO and LUMO energy levels, are also important as they determine the charge injection and transport characteristics, as well as the material's stability. The band gap of these materials can be determined from their electrochemical and optical properties, and they typically fall within the range of organic semiconductors. researchgate.net

Table 2: Optical and Electrochemical Properties of Selected this compound Derivatives

| Compound | λabs (nm) | λem (nm) | HOMO (eV) | LUMO (eV) | Eg (eV) |

|---|---|---|---|---|---|

| Series 1a | 358 | 412, 434 | -5.58 | -2.31 | 3.27 |

| Series 1b | 358 | 412, 434 | -5.59 | -2.32 | 3.27 |

| Series 2a | 358 | 412, 435 | -5.61 | -2.31 | 3.30 |

| Series 2b | 358 | 412, 435 | -5.62 | -2.32 | 3.30 |

λabs: Absorption maximum, λem: Emission maximum, HOMO: Highest Occupied Molecular Orbital, LUMO: Lowest Unoccupied Molecular Orbital, Eg: Band gap. Data sourced from Morel et al. researchgate.net

Other Emerging Applications and Functional Materials Based on 2,7 Diethynyl 9,9 Dihexylfluorene

Molecular Probes and Chemosensors

The highly fluorescent nature of the fluorene (B118485) unit makes 2,7-Diethynyl-9,9-dihexylfluorene and its derivatives excellent candidates for the development of molecular probes and chemosensors. These sensory materials can detect the presence of specific analytes, such as metal ions, through changes in their fluorescence emission.

Polymers incorporating this compound units have demonstrated the ability to act as chemosensors for metal ions. The sensing mechanism often relies on the interaction between the metal ions and specific coordinating sites within the polymer structure, leading to a change in the polymer's fluorescence. This change can manifest as either fluorescence quenching ("turn-off") or enhancement ("turn-on").

For instance, conjugated poly(aryleneethynylene)s containing 2,7-diethynylene-9,9-dihexylfluorene and alloxazine (B1666890) units have been synthesized for the detection of zinc ions (Zn²⁺) researchgate.net. The interaction between the Zn²⁺ ions and the alloxazine units in the polymer backbone initially leads to fluorescence quenching. However, with an excess amount of Zn²⁺, fluorescence enhancement is observed researchgate.net. This dual response allows for the detection of Zn²⁺ over a broad concentration range researchgate.net. The selectivity of these sensors is determined by the specific binding affinity of the coordinating groups for particular metal ions. In some polyfluorene derivatives, the introduction of specific pendant coordinating groups, such as 2-pyridyl-benzimidazole, can impart selectivity for ions like Ni²⁺ and Cu²⁺ researchgate.net. The quenching of fluorescence upon metal ion binding can occur through a static quenching process pku.edu.cn.

The general mechanisms for fluorescence-based metal ion detection include:

Photoinduced Electron Transfer (PET): In the absence of the target metal ion, a photoinduced electron transfer process from a donor to the fluorophore quenches the fluorescence. Upon binding of the metal ion to the donor, this PET process is inhibited, leading to a "turn-on" of fluorescence.

Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor. The binding of a metal ion can alter the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and the resulting fluorescence signal mdpi.com.

Aggregation-Induced Emission (AIE): Some fluorene-based polymers exhibit aggregation-induced emission, where the fluorescence is enhanced in the aggregated state. The presence of certain metal ions can induce aggregation of the polymer chains, leading to a "turn-on" fluorescence response researchgate.net.

One example is the use of amphiphilic block copolymers, such as poly[2,7-(9,9-dihexylfluorene)]-block-poly[2-(dimethylamino)ethyl methacrylate] (PF-b-PDMAEMA), as multifunctional sensory materials. These copolymers can respond to changes in their environment, such as solvent composition, temperature, and pH, with a corresponding change in their photoluminescence rsc.org. This multi-responsive behavior opens up possibilities for creating sophisticated sensing platforms. For instance, the fluorescence of PF-b-PDMAEMA can be switched "on" or "off" by changes in temperature or pH, making it a potential candidate for environmental or biological sensing applications rsc.org.

| Sensing Platform | Target Analyte | Sensing Mechanism | Observed Response |

| Poly(aryleneethynylene) with 2,7-diethynylene-9,9-dihexylfluorene and alloxazine units | Zn²⁺ | Complexation with alloxazine units | Fluorescence turn-off followed by turn-on researchgate.net |

| Polyfluorene-carbazole copolymers with pendant coordinating groups | Ni²⁺, Cu²⁺, Cd²⁺, Zn²⁺, Al³⁺, Fe²⁺, Fe³⁺ | Coordination with pendant groups | Fluorescence quenching or new emission band researchgate.net |

| Poly[2,7-(9,9-dihexylfluorene)]-block-poly[2-(dimethylamino)ethyl methacrylate] | Temperature, pH | Change in polymer aggregation | Reversible "on-off" fluorescence rsc.org |

Two-Photon Absorption (TPA) Materials and Non-linear Optics

Materials with strong two-photon absorption (TPA) are of great interest for a variety of applications, including 3D microfabrication, optical data storage, and two-photon fluorescence microscopy. The simultaneous absorption of two photons allows for greater penetration depth into scattering media and higher spatial resolution compared to single-photon absorption. The fluorene core, with its extended π-conjugation, is an excellent scaffold for designing molecules with large TPA cross-sections.

The delocalized π-electron system in fluorene derivatives can lead to high third-order nonlinear optical parameters nsysu.edu.tw. The TPA cross-section can be influenced by factors such as the effective number of π-electrons, conjugation length, and charge separation within the molecule nsysu.edu.tw. By functionalizing the fluorene core with electron-donating and electron-accepting groups, it is possible to create "push-pull" systems that enhance the TPA response. The ethynyl (B1212043) groups in this compound provide convenient points for introducing such functionalities.

| Fluorene Derivative Structure | Peak TPA Cross-Section (GM) | Wavelength (nm) |

| Symmetrical, with benzothiazole acceptors | 6000 | 600 |

| General fluorene-based derivatives | 700 - 5000 | 500 - 900 rsc.org |

| Fluorene-benzothiadiazole copolymers | ~220 - ~1300 | Not Specified nsysu.edu.tw |

Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Advanced Polymeric Architectures for Material Science

The ability of this compound to be readily polymerized makes it a valuable monomer for the creation of advanced polymeric architectures with unique properties and applications in materials science.

Block copolymers containing a rigid, conjugated block derived from this compound and a flexible, non-conjugated block can self-assemble into a variety of ordered nanostructures. This self-assembly is driven by the thermodynamic incompatibility of the different polymer blocks. The resulting morphologies, such as spheres, cylinders, and lamellae, can be controlled by factors like the block copolymer composition, molecular weight, and the processing conditions mdpi.comaps.org.

For example, amphiphilic rod-coil diblock copolymers of poly[2,7-(9,9-dihexylfluorene)]-block-poly[2-(dimethylamino)ethyl methacrylate] (PF-b-PDMAEMA) have been synthesized and their self-assembly behavior studied rsc.org. In a mixed solvent system of water and tetrahydrofuran (B95107) (THF), the morphology of these copolymers can be tuned from spheres to cylinders, bundles of cylinders, and even spiral-shaped micelles by varying the solvent composition rsc.org. This ability to control the nanoscale morphology is crucial for applications in areas such as nanopatterning, templates for nanomaterial synthesis, and organic electronics. The self-assembly of these block copolymers is also responsive to external stimuli like temperature, leading to reversible transformations in the nanostructure rsc.org.

Single-walled carbon nanotubes (SWCNTs) possess remarkable electronic and mechanical properties, but their tendency to bundle together limits their processability and application. Conjugated polymers, particularly those based on polyfluorene, have emerged as effective dispersing agents that can selectively wrap around specific types of SWCNTs.

Polymers derived from this compound can be used to selectively disperse semiconducting SWCNTs from a mixture of metallic and semiconducting tubes. The mechanism of this selectivity is thought to involve a specific π-π stacking interaction between the planar, aromatic backbone of the polyfluorene and the surface of the SWCNT. The dihexyl side chains on the fluorene units enhance the solubility of the polymer-SWCNT complex in organic solvents.

Exploration in Bio-Related Research as Fluorescent Probes (Focusing on Material Properties)

Detailed research findings and data tables for this compound in this application are not available in the current scientific literature.

Future Research Directions and Outlook for 2,7 Diethynyl 9,9 Dihexylfluorene

Development of Novel Synthetic Routes for Enhanced Scalability and Sustainability

The predominant method for synthesizing polymers and oligomers from 2,7-Diethynyl-9,9-dihexylfluorene is the Sonogashira coupling reaction. researchgate.net This palladium/copper-catalyzed cross-coupling reaction is highly effective for forming carbon-carbon bonds between the terminal alkynes of the fluorene (B118485) monomer and various aryl halides. researchgate.net The synthesis typically begins with the alkylation of 2,7-dibromofluorene (B93635) with 1-bromohexane (B126081) to yield 2,7-dibromo-9,9-dihexylfluorene, which then undergoes the Sonogashira reaction with a protected acetylene (B1199291) source, followed by deprotection to yield the target monomer. researchgate.net

Future research in this area will likely focus on several key aspects to improve the scalability and sustainability of these synthetic routes. One area of interest is the development of more efficient and environmentally friendly catalyst systems for the Sonogashira coupling. This could involve exploring catalysts based on more abundant and less toxic metals or developing recyclable catalytic systems to reduce waste and cost. Furthermore, optimizing reaction conditions to minimize the use of hazardous solvents and reagents is a critical goal for green chemistry.

Another avenue of research is the exploration of alternative polymerization techniques that could offer advantages in terms of molecular weight control and processability. While the Sonogashira coupling is robust, other methods like alkyne metathesis could provide new pathways to fluorene-based polymers with different architectures and properties. The development of "one-pot" or continuous flow synthesis processes could also significantly enhance the scalability and reduce the production costs of materials derived from this compound, making them more viable for large-scale industrial applications.

Advanced Material Design for Precise Control over Optoelectronic Properties

The optoelectronic properties of materials derived from this compound are highly tunable, making them attractive for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net The ability to precisely control properties such as the HOMO/LUMO energy levels, bandgap, absorption and emission spectra, and charge carrier mobility is a key focus of ongoing research.

One of the primary strategies for tuning these properties is through copolymerization. By incorporating different comonomers with specific electron-donating or electron-accepting characteristics, researchers can systematically modify the electronic structure of the resulting polymer. For instance, copolymerizing this compound with electron-deficient units can lower the LUMO energy level, facilitating electron injection in OLEDs or creating donor-acceptor systems for OPVs.

The modification of side chains and end groups also offers a powerful tool for fine-tuning material properties. While the hexyl chains at the 9-position are primarily for solubility, altering their length or introducing functional groups can influence interchain packing and morphology, which in turn affects charge transport. End-capping oligomers with specific aromatic groups can also be used to tailor the emission color and quantum yield in fluorescent materials.

Future research will delve deeper into creating more complex and functional materials. This includes the design of "push-pull" architectures where the fluorene unit acts as a donor and is coupled with strong acceptor moieties to achieve narrow bandgaps for near-infrared applications. The synthesis of block copolymers and star-shaped molecules based on this compound could also lead to materials with unique self-assembly properties and improved device performance.

Exploration of New Device Architectures and Multifunctional Integration Strategies

The versatility of this compound-based materials has led to their use in a variety of electronic devices. In OLEDs, they are valued as blue-emitting materials due to their wide bandgap and high photoluminescence quantum yield. researchgate.net In organic field-effect transistors (OFETs), the rigid backbone of poly(fluorene-ethynylene)s can facilitate efficient charge transport. Furthermore, their fluorescent properties make them suitable for use in chemical and biological sensors.

Future research will focus on integrating these materials into more advanced and multifunctional device architectures. One promising area is the development of flexible and transparent electronics. The processability of fluorene-based polymers makes them compatible with solution-based fabrication techniques like inkjet printing and roll-to-roll coating, which are ideal for producing large-area, flexible devices.

The integration of this compound-based materials into perovskite solar cells as hole-transporting layers is another active area of investigation. Their tunable energy levels and good charge mobility could lead to more efficient and stable solar cells. Moreover, the development of "smart" materials that combine multiple functionalities, such as simultaneous light emission and sensing, is a key long-term goal. For example, a polymer could be designed to change its emission color in the presence of a specific analyte, enabling a new class of optical sensors. The exploration of these materials in non-volatile memory devices and as components in neuromorphic computing systems also represents exciting new frontiers.

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational modeling has become an indispensable tool in materials science, enabling the prediction of material properties and guiding the design of new molecules and polymers. For this compound and its derivatives, computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are being used to understand the relationship between their molecular structure and their electronic and optical properties. mdpi.comresearchgate.net

These computational studies can provide valuable insights into how modifications to the molecular structure, such as the introduction of different substituents or comonomers, will affect the HOMO/LUMO energy levels, absorption and emission spectra, and charge transfer characteristics. mdpi.comresearchgate.net For example, DFT calculations can predict the planarity of the molecule, which influences the extent of π-conjugation and, consequently, the electronic properties. mdpi.com

Future research in this area will focus on developing more accurate and predictive computational models. This includes the use of multiscale modeling approaches that can bridge the gap between the properties of a single molecule and the performance of a bulk material or a complete device. For instance, combining quantum chemical calculations with molecular dynamics simulations can help to predict the morphology and charge transport properties of thin films. nih.gov

The ultimate goal is to create a "virtual laboratory" where new materials based on this compound can be designed and screened computationally before they are synthesized in the lab. This "materials-by-design" approach has the potential to significantly accelerate the discovery and development of next-generation organic electronic materials with optimized properties for specific applications. By establishing clear structure-property relationships through a synergistic combination of computational modeling and experimental validation, researchers can unlock the full potential of this versatile chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。